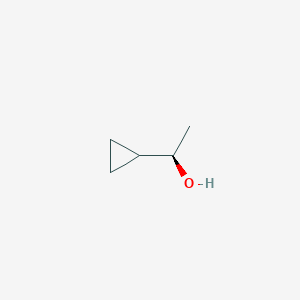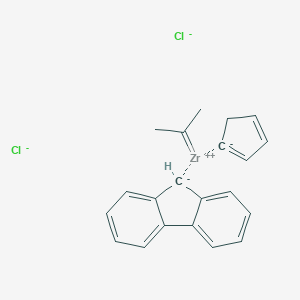
cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride is a complex organometallic compound with the molecular formula C21H19Cl2Zr. This compound is known for its unique structure, which includes a zirconium center coordinated to cyclopenta-1,3-diene, 9H-fluoren-9-ide, and propan-2-ylidene ligands. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with cyclopenta-1,3-diene and 9H-fluoren-9-ide in the presence of propan-2-ylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and techniques to optimize yield and purity .
Analyse Chemischer Reaktionen
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Addition: Addition reactions with alkenes or alkynes can result in the formation of new carbon-zirconium bonds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride involves the coordination of the zirconium center to the ligands, which stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In catalytic reactions, the compound facilitates the formation and breaking of chemical bonds, leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride can be compared with other similar organometallic compounds, such as:
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenehafnium(2+);dichloride: Similar structure but with hafnium instead of zirconium.
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidene titanium(2+);dichloride: Similar structure but with titanium instead of zirconium.
Cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenevanadium(2+);dichloride: Similar structure but with vanadium instead of zirconium.
The uniqueness of this compound lies in its specific coordination environment and reactivity, which can differ significantly from its hafnium, titanium, and vanadium analogs .
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;fluoren-4a-ide;propan-2-ylidenezirconium(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9.C5H5.C3H6.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-3-2;;;/h1-9H;1-3H,4H2;1-2H3;2*1H;/q2*-1;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFXHQIYNZSYGK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=[Zr+2])C.C1C=CC=[C-]1.C1=CC=C2[C-]3C=CC=CC3=CC2=C1.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2Zr-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593579 |
Source


|
| Record name | cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115678-03-0 |
Source


|
| Record name | cyclopenta-1,3-diene;9H-fluoren-9-ide;propan-2-ylidenezirconium(2+);dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

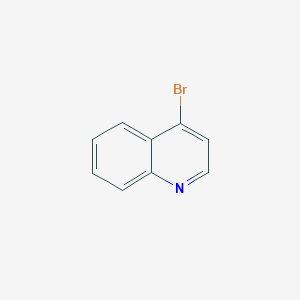
![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
![3-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B50196.png)
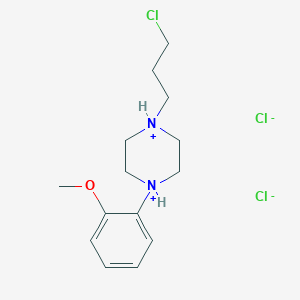
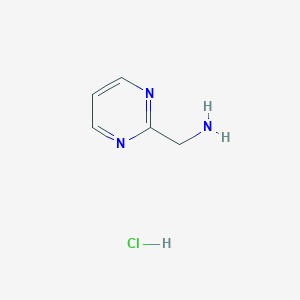
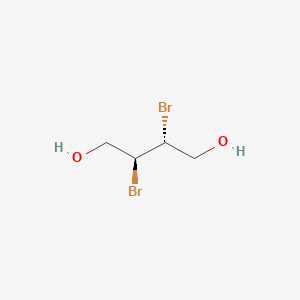
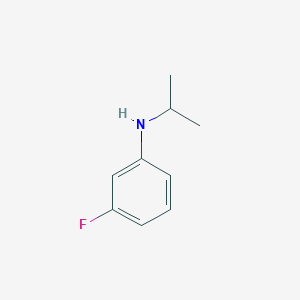
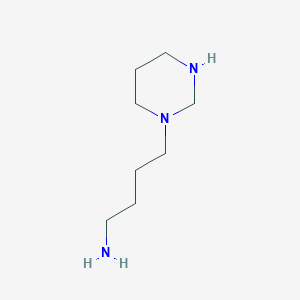
![1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B50208.png)
![1-[(2R)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B50209.png)
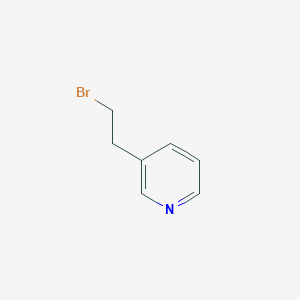
![3-[(2-Ethylhexyl)oxy]thiophene](/img/structure/B50212.png)
